6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane
Description
Properties
IUPAC Name |
6-(6-chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-8-2-9(12-5-11-8)13-6-1-7(13)4-14-3-6/h2,5-7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGUORSVVNAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC1N2C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including receptor interactions, pharmacokinetics, and therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name indicates its complex structure, which includes a chloropyrimidine moiety and an azabicyclo framework. Its molecular formula is with a molecular weight of approximately 227.68 g/mol.
Receptor Binding Affinity
Research indicates that compounds structurally related to this compound exhibit significant binding affinity towards various neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). For instance, studies have shown that similar compounds can selectively bind to the α4β2 subtype of nAChRs with high affinity, which is crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia .
Pharmacological Profiles
The pharmacological profile of this compound has been evaluated in several studies. Notably, it has demonstrated:
- Antidepressant-like effects in animal models, suggesting potential utility in treating mood disorders .
- Cognitive enhancement properties, likely due to its action on nAChRs, which are implicated in learning and memory processes .
Study 1: Evaluation of Antidepressant Activity
In a study assessing the antidepressant effects of various azabicyclic compounds, this compound was tested in a forced swim test model. Results indicated a dose-dependent reduction in immobility time, suggesting significant antidepressant activity comparable to established antidepressants .
Study 2: Cognitive Enhancement
Another investigation focused on the cognitive-enhancing effects of related compounds in a Morris water maze task. The results showed that administration of the compound improved spatial learning and memory retention, reinforcing its potential as a cognitive enhancer .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:
- Oral Bioavailability : Preliminary data suggest moderate oral bioavailability (approximately 11%) when administered in animal models .
- Half-life : The compound exhibits a half-life conducive to once-daily dosing regimens, making it suitable for chronic conditions .
Summary of Research Findings
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.68 g/mol |
| Binding Affinity (α4β2 nAChR) | |
| Oral Bioavailability | 11% |
| Half-life | Moderate |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent , particularly in targeting specific biological pathways involved in diseases such as cancer and bacterial infections. Its structural similarity to known bioactive compounds allows it to be a candidate for further modification and optimization.
Case Study: BCL6 Inhibition
Recent studies have investigated the optimization of compounds similar to 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane for the inhibition of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Modifications to the pyrimidine substituent have shown promising results in enhancing potency and selectivity against BCL6, indicating that analogs of this compound could serve as valuable chemical probes in cancer research .
Antimicrobial Activity
Research has indicated that bicyclic compounds similar to this structure exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics. The presence of the chloropyrimidine ring enhances its interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains .
Cosmetic Formulations
The compound's unique chemical structure may also be beneficial in the field of cosmetic science . Its ability to stabilize formulations and enhance skin penetration makes it an attractive ingredient for topical applications aimed at improving skin health and appearance. Studies into the formulation of products containing such compounds have demonstrated their efficacy in enhancing moisture retention and skin barrier function .
Data Table: Summary of Applications
Comparison with Similar Compounds
Core Structural Variations
The bicyclo[3.1.1]heptane scaffold is modified by altering heteroatom positions or introducing additional heteroatoms. Key examples include:
Key Insights :
- Achirality in 3-oxa-6-aza derivatives simplifies synthesis and reduces regulatory hurdles .
- Sulfur substitution (6-thia) may improve membrane permeability but could introduce metabolic liabilities (e.g., oxidation) .
- Diazabicyclo systems (3,6-diaza) enhance hydrogen-bonding capacity, critical for target engagement in kinase inhibitors .
Substituent Analysis
The 6-chloropyrimidin-4-yl group is compared to other heterocyclic substituents:
Key Insights :
Physicochemical and Pharmacokinetic Properties
| Property | 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-aza | 6-Oxa-3-aza (Triazine) | 3,6-Diaza (Selpercatinib) |
|---|---|---|---|
| cLogP | ~1.2 | ~0.8 | ~2.5 |
| Solubility (aq.) | Moderate | High | Low |
| Chirality | Achiral | Achiral | Chiral |
| Metabolic Stability | Moderate | High | High |
Data Sources : .
Preparation Methods
Formation of the 3-oxa-6-azabicyclo[3.1.1]heptane Core
- Starting Materials: The bicyclic core is often synthesized from appropriate amino alcohols or allylic precursors that allow intramolecular cyclization.
- Cyclization Conditions: Base-mediated intramolecular nucleophilic substitution or ring-closing metathesis can be employed. For example, the use of lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) has been reported to promote ring closure efficiently.
- Reagents and Solvents: Common reagents include LHMDS, ethyl acetate as solvent, and sometimes protective group manipulations to facilitate cyclization.
Purification and Characterization
- Purification: Chromatographic techniques such as silica gel column chromatography are used to isolate the target compound.
- Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography confirm the structure and purity.
Representative Synthetic Route and Conditions
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Cyclization | LHMDS, ethyl acetate, THF | Formation of 3-oxa-6-azabicyclo[3.1.1]heptane core via intramolecular ring closure |
| 2 | Nucleophilic aromatic substitution | i-PrMgCl·LiCl, 6-chloropyrimidin-4-yl halide, 0–25°C | Introduction of 6-chloropyrimidin-4-yl substituent onto bicyclic core |
| 3 | Purification | Silica gel chromatography | Isolation of pure compound |
| 4 | Characterization | NMR, MS, X-ray crystallography | Structural confirmation |
Research Findings and Optimization Insights
- Binding Affinity Considerations: Structural studies on related compounds suggest that the aminochloropyrimidine moiety forms key hydrogen bonding with target proteins, indicating the importance of preserving this group during synthesis.
- Substituent Effects: Modifications on the bicyclic scaffold, such as methyl or morpholine substitutions, have been explored to optimize biochemical activity and metabolic stability.
- Reaction Efficiency: Use of i-PrMgCl·LiCl as a nucleophilic reagent improves yields and selectivity in the substitution step.
- Pharmacokinetics: Compounds prepared via these methods have demonstrated promising pharmacokinetic profiles in preclinical studies, supporting the robustness of the synthetic approach.
Summary Table of Key Reagents and Conditions
| Reagent/Condition | Role | Notes |
|---|---|---|
| LHMDS (Lithium hexamethyldisilazide) | Base for cyclization | Promotes intramolecular ring closure |
| Ethyl acetate | Solvent | Used in cyclization step |
| i-PrMgCl·LiCl (Isopropylmagnesium chloride-lithium chloride) | Nucleophilic reagent for substitution | Facilitates substitution on chloropyrimidine |
| Silica gel | Chromatographic purification | Standard for compound isolation |
| THF (Tetrahydrofuran) | Solvent | Common solvent for organometallic reactions |
Q & A
Basic: What are the established synthetic methodologies for 6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane?
Synthesis typically involves coupling chloropyrimidine derivatives with bicyclic intermediates. For example, highlights the use of nucleophilic substitution reactions between halogenated pyrimidines and azabicyclo precursors under controlled pH and temperature. Key steps include:
- Ring closure : Formation of the bicyclo[3.1.1]heptane scaffold via intramolecular cyclization.
- Functionalization : Introducing the chloropyrimidinyl group via Pd-catalyzed cross-coupling or SNAr reactions .
- Purification : Chromatographic techniques (e.g., HPLC) ensure enantiomeric purity, as noted in for structurally similar compounds .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry and substituent positions. utilized 2D NMR (COSY, HSQC) to resolve overlapping signals in bicyclic systems .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Determines absolute configuration, as applied in for related azabicyclo compounds .
- HPLC/Purity Analysis : Reversed-phase HPLC with UV detection monitors impurities (e.g., ’s protocols for pyrimidine derivatives) .
Advanced: How can reaction conditions be optimized to enhance yield and enantioselectivity?
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) improve enantiomeric excess, as demonstrated in for azabicyclo syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in SNAr reactions.
- Temperature Control : Lower temperatures (−20°C to 0°C) minimize side reactions during cyclization steps .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to optimize endpoint .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability (e.g., cell lines, compound concentrations). Methodological strategies include:
- Standardized Assays : Use validated cell models (e.g., ’s use of α7 nicotinic receptor assays) .
- Metabolic Stability Studies : Evaluate compound stability in liver microsomes (as in ’s Cr(III) complex study) to clarify bioavailability discrepancies .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects across studies (e.g., ’s analysis of chloro-substituted pyrimidines) .
Advanced: What mechanistic approaches are used to study the compound’s interaction with biological targets?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to enzymes or receptors. references docking studies for pyrimidine-based kinase inhibitors .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
- Kinetic Assays : Monitor enzyme inhibition (e.g., IC50 determination via fluorescence polarization, as in ’s Src/Abl kinase studies) .
Advanced: How can researchers address challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for azabicyclo syntheses (e.g., ’s optimized routes for gram-scale production) .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
- Quality-by-Design (QbD) : Statistical tools (e.g., DOE) identify critical process parameters (CPPs) affecting purity and yield .
Basic: What are the key stability considerations for long-term storage?
- Moisture Sensitivity : Store under inert gas (N2/Ar) due to hydrolytic degradation of the chloropyrimidine group.
- Temperature : −20°C for labile intermediates (e.g., ’s suppliers recommend "cool, dry storage") .
- Light Protection : Amber vials prevent photodegradation of the bicyclic scaffold .
Advanced: What strategies validate the compound’s role in modulating specific signaling pathways?
- Gene Expression Profiling : RNA-seq or qPCR identifies downstream targets (e.g., ’s analysis of cell adhesion genes) .
- Western Blotting : Quantifies protein phosphorylation/expression changes (e.g., MAPK/ERK pathways).
- CRISPR Knockout Models : Validate target specificity using gene-edited cell lines .
Advanced: How can researchers mitigate off-target effects in pharmacological studies?
- Selectivity Screening : Profile against related enzymes/receptors (e.g., ’s evaluation of α1-adrenergic receptor off-target binding) .
- Proteomics : Identify unintended protein interactions via affinity purification-mass spectrometry (AP-MS).
- Dose-Response Curves : Establish therapeutic windows to minimize cytotoxicity (e.g., ’s bacterial viability assays) .
Advanced: What computational tools predict environmental fate and ecotoxicology profiles?
- EPI Suite : Estimates biodegradation half-life and bioaccumulation potential.
- Molecular Dynamics (MD) : Simulates interactions with environmental matrices (e.g., soil/water systems).
- Read-Across Models : Use data from structurally related compounds (e.g., ’s long-term environmental impact studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
